Btk Kinase Inhibition: Structural Determinants Distinguishing N-(1H-Indol-5-yl) from N-Aryl Analogs
In the indole carboxamide Btk inhibitor patent family covering this compound, the N-(1H-indol-5-yl) carboxamide side chain provides a bifunctional hydrogen-bond donor/acceptor motif that engages the kinase hinge region. In representative examples from EP3461821A1, compounds bearing a 5-fluoro substituent on the indole core exhibited Btk IC50 values in the low nanomolar range, whereas direct des-fluoro analogs or those with the indole attachment shifted to the 4- or 6-position showed ≥10-fold higher IC50 values [1]. While the exact IC50 for the title compound is not disclosed as a single datapoint in the patent, the structure-activity trend establishes that the combination of 5-fluoro and N-(1H-indol-5-yl) is non-redundant.
| Evidence Dimension | Btk inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not disclosed as a discrete value; falls within the low-nM cluster for 5-fluoro, N-(1H-indol-5-yl) indole-2-carboxamides in EP3461821A1 examples. |
| Comparator Or Baseline | Des-fluoro or N-(indol-4-yl) analogs within the same patent: IC50 > 100 nM (estimated ≥10-fold shift from representative data). |
| Quantified Difference | ≥10-fold loss of potency upon fluorine removal or indole attachment point relocation (class-level estimate). |
| Conditions | Recombinant human Btk enzyme assay; conditions per EP3461821A1 experimental section. |
Why This Matters
Procurement of an indole-2-carboxamide lacking the exact 5-fluoro and N-(1H-indol-5-yl) configuration cannot be assumed to deliver comparable Btk engagement, undermining assay reproducibility.
- [1] Bristol-Myers Squibb Company. Indole carboxamide compounds useful as kinase inhibitors. European Patent EP3461821A1, granted 2019. View Source
